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Compound of Interest

Compound Name: Diphenylacetonitrile

Cat. No.: B117805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the unambiguous identification of diphenylacetonitrile. The information herein is

curated to support researchers and professionals in the fields of synthetic chemistry, drug

discovery, and materials science. This document presents key spectroscopic data in a

structured format, details the experimental protocols for data acquisition, and provides a visual

representation of the general analytical workflow.

Spectroscopic Data Summary
The following tables summarize the critical spectroscopic data for diphenylacetonitrile,

providing a fingerprint for its identification.

Table 1: ¹H NMR Spectroscopic Data for Diphenylacetonitrile[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 - 7.45 m 10H Aromatic protons

5.15 s 1H Methine proton (-CH)

Solvent: CDCl₃,

Reference: TMS[1]
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Table 2: ¹³C NMR Spectroscopic Data for Diphenylacetonitrile[1]

Chemical Shift (δ) ppm Assignment

136.5 Quaternary aromatic carbons

129.2 Aromatic CH

128.9 Aromatic CH

127.8 Aromatic CH

118.5 Nitrile carbon (-CN)

42.0 Methine carbon (-CH)

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopic Data for Diphenylacetonitrile[1]

Wavenumber (cm⁻¹) Assignment

3060 - 3030 Aromatic C-H stretch

2245 Nitrile (-C≡N) stretch

1600, 1495, 1450 Aromatic C=C stretch

Table 4: Mass Spectrometry Data for Diphenylacetonitrile

m/z Interpretation

193 [M]⁺ (Molecular ion)

165 [M - HCN]⁺

116 [C₉H₈]⁺
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are representative of standard analytical practices for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of solid diphenylacetonitrile is accurately weighed and dissolved

in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v).

The resulting solution is transferred into a clean, dry 5 mm NMR tube.

The NMR tube is capped and inverted several times to ensure a homogeneous solution.

Data Acquisition:

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz

spectrometer.

¹H NMR Acquisition:

A standard single-pulse sequence is used.

The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm).

A 30-degree pulse width is employed with a relaxation delay of 1.0 second.

A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise

ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is utilized.

The spectral width is set to encompass all carbon signals (e.g., 240 ppm).

A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.
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A larger number of scans (e.g., 1024) are accumulated due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: A small amount of diphenylacetonitrile (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press.

Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g.,

dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the

solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)

spectrometer.

Procedure:

A background spectrum of the empty sample compartment (or the pure KBr pellet) is

recorded.

The sample (KBr pellet or thin film on a salt plate) is placed in the sample holder.

The sample spectrum is recorded. The final spectrum is an average of multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron

Ionization (EI) source, a dilute solution of diphenylacetonitrile is prepared.
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Approximately 1 mg of the solid sample is dissolved in 1 mL of a volatile organic solvent

such as dichloromethane or ethyl acetate.

This stock solution is then serially diluted to a final concentration in the range of 1-100

µg/mL.

Data Acquisition:

Instrumentation: Mass spectra are typically acquired using a GC-MS system equipped with

an EI source.

Gas Chromatography (GC) Conditions (for sample introduction):

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm

film thickness), is commonly used.

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample

without degradation (e.g., 280 °C).

Injection Volume: 1 µL is injected, typically in splitless mode for dilute samples.

Oven Temperature Program: An initial temperature of around 150 °C is held for 1 minute,

followed by a temperature ramp of 15 °C/min up to 300 °C.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Ion Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the

molecular ion and expected fragments (e.g., m/z 40-300).
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The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of diphenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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